molecular formula C8H12N2O B7869200 2-[(6-Methylpyridin-3-yl)oxy]ethan-1-amine

2-[(6-Methylpyridin-3-yl)oxy]ethan-1-amine

Cat. No.: B7869200
M. Wt: 152.19 g/mol
InChI Key: FBZDITRTMIREDT-UHFFFAOYSA-N
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Description

2-[(6-Methylpyridin-3-yl)oxy]ethan-1-amine is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds, similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound features a pyridine ring substituted with a methyl group at the 6-position and an ethan-1-amine group attached via an oxygen atom at the 3-position.

Synthetic Routes and Reaction Conditions:

  • Direct Synthesis: The compound can be synthesized by reacting 6-methylpyridin-3-ol with ethan-1-amine in the presence of a suitable catalyst, such as a strong acid or base, under controlled temperature and pressure conditions.

  • Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with ethan-1-amine.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the amine group to an amide or nitro group.

  • Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

  • Substitution: Substitution reactions can occur at various positions on the pyridine ring, often involving the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Amides, nitro compounds.

  • Reduction: Piperidine derivatives.

  • Substitution: Various substituted pyridines and piperidines.

Scientific Research Applications

2-[(6-Methylpyridin-3-yl)oxy]ethan-1-amine has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in the study of biological systems, particularly in the context of enzyme inhibition and receptor binding.

  • Industry: It is used in the production of various chemical products, including agrochemicals and dyes.

Mechanism of Action

The mechanism by which 2-[(6-Methylpyridin-3-yl)oxy]ethan-1-amine exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

  • 2-(Pyridin-3-yl)ethan-1-amine: Similar structure but without the methyl group at the 6-position.

  • 2-(6-Methylpyridin-3-yl)acetonitrile: Similar pyridine core but with a different functional group.

  • 5-Chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine: Contains additional chlorine and methylsulfonyl groups.

Uniqueness: 2-[(6-Methylpyridin-3-yl)oxy]ethan-1-amine is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of the ethan-1-amine group and the oxygen atom provides distinct chemical properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(6-methylpyridin-3-yl)oxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-7-2-3-8(6-10-7)11-5-4-9/h2-3,6H,4-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZDITRTMIREDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)OCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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